![molecular formula C14H28N2O4S B2886894 tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]ethyl}carbamate CAS No. 865605-26-1](/img/structure/B2886894.png)
tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]ethyl}carbamate
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Overview
Description
“tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]ethyl}carbamate” is a complex organic compound. It is related to the family of carbamates, which are organic compounds derived from carbamic acid . Carbamates are often used in the synthesis of various pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure data for “this compound” is not available in the current data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. The specific physical and chemical properties for “this compound” are not available in the current data .Scientific Research Applications
Synthesis and Reactions
tert-Butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]ethyl}carbamate and related compounds are extensively used in the synthesis and reactions of silyl carbamates. These chemicals serve as precursors or intermediates in the transformation of amino protecting groups, highlighting their importance in the chemoselective manipulation of amino acids and peptides. For example, the transformation of N-tert-butoxycarbonyl (Boc) into N-benzyloxycarbonyl (Z) compounds via a silyl carbamate under mild conditions demonstrates the versatility of these compounds in synthetic chemistry (Sakaitani & Ohfune, 1990).
Deprotection and Acylation
Research on penta-N-protected polyamides illustrates the use of this compound derivatives for selective deprotection and acylation. This showcases the compound's utility in the precise modification of amino acids, enabling the synthesis of derivatives with independently removable protecting groups, which is critical in peptide synthesis (Pak & Hesse, 1998).
Selective Deprotection
The development of new methods for the selective deprotection of tert-butoxycarbonyl (Boc) groups underscores the significance of this compound in synthetic organic chemistry. Such methods enable high-yield reactions and are essential for the synthesis of complex organic molecules, including those with potential pharmaceutical applications (Min, 2007).
Asymmetric Synthesis
The compound plays a role in the asymmetric synthesis of protected 1,2-amino alcohols, demonstrating its utility in the creation of chiral molecules. This is particularly relevant in the development of pharmaceuticals and agrochemicals where enantiomerically pure compounds can have significantly different biological activities (Tang, Volkman, & Ellman, 2001).
Mechanism of Action
Target of Action
Based on its structure, it can be inferred that the compound might interact with enzymes or receptors that have affinity for carbamate or sulfanyl groups .
Mode of Action
For instance, carbamates are often used as protecting groups in organic synthesis, particularly for amines . They can also act as inhibitors for certain enzymes .
Biochemical Pathways
Given the presence of a carbamate group, it’s plausible that the compound could interfere with pathways involving amine-containing molecules, as carbamates are often used to protect these groups during chemical reactions .
Pharmacokinetics
For instance, the tert-butyl group is often used to improve the lipophilicity of a compound, which can enhance its absorption and distribution .
Result of Action
Based on its structure, it can be inferred that the compound might have a variety of effects depending on its specific targets and the context in which it is used .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the stability of carbamate groups can be influenced by pH, as they can hydrolyze under acidic or basic conditions .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. The specific safety and hazard data for “tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]ethyl}carbamate” is not available in the current data .
properties
IUPAC Name |
tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4S/c1-13(2,3)19-11(17)15-7-9-21-10-8-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOUASZZACANGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSCCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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